molecular formula C18H28BNO3 B8085563 3-methyl-N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide

3-methyl-N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide

Cat. No.: B8085563
M. Wt: 317.2 g/mol
InChI Key: HALXBJQLUZKQKW-UHFFFAOYSA-N
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Description

3-methyl-N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide is an organic compound that belongs to the class of boronic acid derivatives. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the boronic ester group in this compound makes it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide typically involves a multi-step process. One common method is the borylation of an aryl halide with a boronic ester in the presence of a palladium catalyst. This reaction is followed by amidation to introduce the butanamide group. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and reproducible results .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Cross-Coupling Products: Formation of biaryl compounds.

    Oxidation Products: Boronic acids.

    Reduction Products: Amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-methyl-N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design. The compound can inhibit enzymes by binding to their active sites, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide is unique due to its specific structural features, which confer distinct reactivity and selectivity in chemical reactions. Its ability to participate in a wide range of transformations makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-methyl-N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BNO3/c1-12(2)10-16(21)20-15-9-8-14(11-13(15)3)19-22-17(4,5)18(6,7)23-19/h8-9,11-12H,10H2,1-7H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALXBJQLUZKQKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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